Ppack

Description

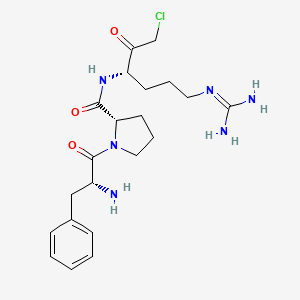

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN6O3/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26)/t15-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPACVJPAFGBEQ-IKGGRYGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71142-71-7 | |

| Record name | PPACK | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71142-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PPACK | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071142717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PPACK | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62UL02WW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of PPACK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a highly potent and specific irreversible inhibitor of the serine protease thrombin.[1] Thrombin plays a central role in the blood coagulation cascade, making it a key target for anticoagulant therapies. The unique mechanism of this compound, which involves a highly specific recognition of the thrombin active site followed by the formation of a stable covalent bond, has made it an invaluable tool in the study of thrombin function and a benchmark for the design of novel antithrombotic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Mechanism of Action: A Two-Step Process

The inhibitory action of this compound on thrombin can be understood as a two-step mechanism:

-

Initial Reversible Binding: this compound first binds to the active site of thrombin in a reversible manner. This initial binding is driven by the high affinity of the tripeptide moiety of this compound (D-Phe-Pro-Arg) for the substrate-binding pockets of thrombin. The arginine residue at the P1 position of this compound fits snugly into the S1 specificity pocket of thrombin, which is adapted to recognize and bind arginine side chains. The proline and D-phenylalanine residues at the P2 and P3 positions, respectively, also make important contacts with the corresponding S2 and S3 subsites of the enzyme.

-

Irreversible Covalent Modification: Following the initial binding, the chloromethyl ketone group of this compound engages in a chemical reaction with the active site residues of thrombin. Specifically, the catalytic serine residue (Ser195) of thrombin's catalytic triad (Ser195, His57, Asp102) performs a nucleophilic attack on the carbon atom of the chloromethyl ketone. This attack is facilitated by the histidine residue (His57), which acts as a general base, abstracting a proton from the hydroxyl group of Ser195. This leads to the formation of a stable, covalent tetrahedral adduct between this compound and Ser195.[1] Concurrently, the nitrogen atom of the imidazole ring of His57 forms a covalent bond with the methylene carbon of the inhibitor, resulting in a cross-link between Ser195 and His57.[1] This irreversible covalent modification permanently inactivates the thrombin enzyme.

Quantitative Inhibition Data

The potency of this compound as a thrombin inhibitor is reflected in its kinetic parameters. The following table summarizes the key quantitative data for the inhibition of human α-thrombin by this compound.

| Parameter | Value | Reference |

| Inhibition Constant (Ki) | 0.24 nM | [1][2] |

| Second-Order Rate Constant (kobs/[I]) | 107 M-1s-1 |

Experimental Protocols

Enzyme Kinetic Analysis of Thrombin Inhibition by this compound

This protocol describes a method to determine the kinetic parameters of thrombin inhibition by this compound using a chromogenic substrate.

Materials:

-

Human α-thrombin

-

This compound

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of human α-thrombin in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of thrombin to each well.

-

Add varying concentrations of this compound to the wells containing thrombin and incubate for a defined period to allow for the inhibitor to react with the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate using a microplate reader.

-

Determine the initial velocity of the reaction for each this compound concentration.

-

Plot the initial velocity as a function of the this compound concentration.

-

The data can be fitted to appropriate equations to determine the inhibition constant (Ki) and the second-order rate constant (kobs/[I]). For an irreversible inhibitor, the observed rate of inactivation (kobs) at a given inhibitor concentration ([I]) is determined. The second-order rate constant is then calculated from the slope of a plot of kobs versus [I].

X-ray Crystallography of the this compound-Thrombin Complex

This protocol provides a general workflow for determining the three-dimensional structure of the this compound-thrombin complex.

Materials:

-

Purified human α-thrombin

-

This compound

-

Crystallization buffer components (salts, polymers, organic solvents)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Complex Formation: Incubate purified human α-thrombin with a molar excess of this compound to ensure complete and irreversible inhibition.

-

Purification of the Complex: Remove excess, unbound this compound from the protein-inhibitor complex using a suitable method such as size-exclusion chromatography or dialysis.

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different pH values, precipitant types and concentrations) to identify initial crystallization "hits." This is often performed using high-throughput robotic systems.

-

Crystal Optimization: Refine the initial crystallization conditions by systematically varying the parameters to obtain large, well-diffracting single crystals of the this compound-thrombin complex.

-

X-ray Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build an atomic model of the this compound-thrombin complex into the electron density map and refine the model to achieve the best fit with the experimental data.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Mechanism of irreversible thrombin inhibition by this compound.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the kinetic parameters of thrombin inhibition.

Logical Relationship of X-ray Crystallography Steps

References

structure and chemical properties of PPACK

An In-depth Technical Guide on the Structure and Chemical Properties of PPACK

For Researchers, Scientists, and Drug Development Professionals

Core Summary

D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (this compound) is a synthetic, highly potent, and specific irreversible inhibitor of thrombin, a critical serine protease in the blood coagulation cascade.[1] By forming a stable covalent bond with the enzyme's active site, this compound effectively blocks its procoagulant and cell-signaling functions.[1][2][3] Its high affinity and specificity make it an invaluable tool in thrombosis research and as a reference compound in the development of novel anticoagulants.

Chemical Structure and Properties

This compound is a tripeptide derivative designed to mimic the natural substrate of thrombin, with a chloromethyl ketone reactive group that ensures irreversible inhibition.

-

Full Chemical Name: D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone[1]

-

Common Synonyms: this compound, D-Phe-Pro-Arg-CH2Cl[4]

-

Molecular Formula: C₂₁H₃₁ClN₆O₃[4]

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the key quantitative properties of this compound. It is commonly available as a dihydrochloride salt, which affects its molecular weight and solubility.[1]

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source(s) |

| Molecular Weight | 450.96 g/mol | 523.88 g/mol | [1][5] |

| Appearance | White to off-white solid/powder | White solid | |

| Solubility | --- | Soluble in Water (>37.9 mg/mL), DMSO (>49.5 mg/mL), and Ethanol (>32.5 mg/mL) | [1] |

| Stability | Rapidly decomposes at alkaline pH. Stock solutions (pH < 4) are stable for months at -20°C. | Stable under recommended storage conditions (2-8°C). | [6] |

Mechanism of Action

This compound is a mechanism-based inhibitor, also known as an affinity label. Its mode of action is a two-step process:

-

High-Affinity Binding: The D-Phe-Pro-Arg peptide sequence of this compound directs the molecule to the active site of thrombin, where it binds with high affinity.

-

Irreversible Covalent Inhibition: Once bound, the chloromethyl ketone group forms a covalent bond with the catalytically essential Histidine-57 residue within the thrombin active site, leading to its irreversible inactivation.[1][2][3] This prevents thrombin from cleaving its substrates, such as fibrinogen and Protease-Activated Receptors (PARs).

Caption: Logical workflow of thrombin inactivation by this compound.

Data Presentation: Inhibitory Potency

This compound's effectiveness is quantified by its extremely low inhibition constant (Ki), indicating very high binding affinity.

| Parameter | Value | Target Enzyme | Source(s) |

| Inhibition Constant (Ki) | ~0.24 nM | Human α-thrombin | [1][2][5] |

| Rate of Inactivation (kobs/[I]) | 1 x 10⁷ M⁻¹s⁻¹ | Thrombin | [6] |

Key Signaling Pathways

Thrombin is a pleiotropic enzyme that promotes blood clotting and induces cellular responses through PARs.[7][8] By inhibiting thrombin, this compound blocks these critical downstream pathways.

-

Coagulation Cascade: this compound prevents thrombin from converting soluble fibrinogen into insoluble fibrin polymers, the key step in clot formation.

-

Platelet Activation: this compound stops thrombin from cleaving and activating PAR-1 and PAR-4 on the platelet surface, thereby preventing platelet aggregation and degranulation.[9]

-

Inflammatory Signaling: Thrombin signaling via PARs can trigger pro-inflammatory responses. This compound attenuates these effects, for instance by preventing the activation of the NF-κB pathway.[10]

Caption: Signaling pathways blocked by this compound's inhibition of thrombin.

Experimental Protocols

Protocol: Determining this compound IC₅₀ via Chromogenic Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against thrombin.

Objective: To measure the concentration of this compound required to inhibit 50% of thrombin's proteolytic activity.

Materials:

-

Human α-thrombin (e.g., 100 nM stock)

-

This compound dihydrochloride

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

Solvent for this compound: Ultrapure water or DMSO

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10X stock solution of thrombin (e.g., 20 nM) in Assay Buffer.

-

Prepare a 1 mM stock solution of this compound in the chosen solvent. Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 100 nM down to 0.01 nM).

-

Prepare a 2X stock solution of the chromogenic substrate (e.g., 0.4 mM) in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of each this compound dilution to the respective wells. For control wells (100% activity), add 10 µL of Assay Buffer/solvent.

-

Add 20 µL of Assay Buffer.

-

To initiate the inhibition reaction, add 20 µL of the 10X thrombin stock solution to all wells, bringing the final thrombin concentration to 2 nM.

-

Incubate the plate at 37°C for 15 minutes to allow this compound to bind to and inactivate thrombin.

-

-

Measurement:

-

Initiate the chromogenic reaction by adding 100 µL of the 2X substrate stock solution to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

-

-

Data Analysis:

-

Calculate the reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates by setting the average rate of the "no inhibitor" control wells to 100% activity.

-

Plot the normalized reaction rates (%) against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Caption: Experimental workflow for a this compound IC₅₀ determination assay.

References

- 1. apexbt.com [apexbt.com]

- 2. glpbio.com [glpbio.com]

- 3. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C21H31ClN6O3 | CID 5311176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound, Dihydrochloride [sigmaaldrich.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Inhibition of Thrombin with this compound-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Anticoagulant: A Technical History of PPACK

For Immediate Release

Rockville, MD – October 28, 2025 – In the landscape of anticoagulant research, the development of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) stands as a landmark achievement. This synthetic tripeptide has become an indispensable tool for researchers and a foundational molecule in the design of therapeutic agents. This whitepaper delves into the discovery, history, and core technical aspects of this compound, providing an in-depth guide for scientists and professionals in drug development.

Discovery and Historical Development

The journey of this compound's development is rooted in the pioneering work on affinity labeling of proteases. The concept of designing inhibitors that mimic a protease's natural substrate and then covalently modify its active site was a significant advancement in enzymology.

The Pioneers: Elliott Shaw and Charles Kettner

The foundational work that led to the creation of this compound can be attributed to the efforts of Elliott Shaw and his collaborator Charles Kettner. In the late 1970s, their research focused on developing selective inactivators for trypsin-like serine proteases. A key publication in 1978 by Kettner and Shaw detailed the synthesis of peptides of arginine chloromethyl ketone, the chemical class to which this compound belongs.[1][2] Their work demonstrated that these compounds were highly effective and selective affinity labels for plasma kallikrein.

The Birth of a Highly Potent Thrombin Inhibitor

Building on this foundation, a 1978 publication described the synthesis of D-Phe-Pro-ArgCH2Cl (this compound) and highlighted its exceptional effectiveness and selectivity in inactivating thrombin.[3] This marked the formal entry of this compound into the scientific arena. A subsequent study further detailed the synthesis of various arginine-containing peptide chloromethyl ketones, including derivatives of this compound, and confirmed that the parent compound, D-Phe-Pro-Arg-CH2Cl, remained the most potent thrombin inhibitor in the series.[4] This research established this compound as a superior inhibitor of thrombin compared to other coagulation enzymes like factor IXa and plasma kallikrein.[4]

Mechanism of Action: Irreversible Thrombin Inhibition

This compound's efficacy as an anticoagulant stems from its highly specific and irreversible inhibition of thrombin, a critical enzyme in the coagulation cascade.

Covalent Modification of the Catalytic Dyad

This compound functions as an irreversible inhibitor by forming a stable covalent bond with the active site of thrombin. The chloromethyl ketone moiety of this compound is the reactive "warhead" that targets the catalytic dyad of the enzyme. Specifically, the methylene carbon of the chloromethyl group is subject to nucleophilic attack by the imidazole nitrogen of the active site Histidine-57. This initial alkylation is followed by the formation of a stable covalent bond with the active site Serine-195. This dual covalent modification effectively and permanently inactivates the thrombin molecule.

High Affinity and Specificity

The high affinity and specificity of this compound for thrombin are conferred by its tripeptide sequence (D-Phe-Pro-Arg), which mimics the natural substrate of thrombin, fibrinogen. The D-phenylalanine at the P3 position, the proline at the P2 position, and the arginine at the P1 position fit snugly into the corresponding substrate-binding pockets of thrombin, ensuring that the inhibitor is precisely positioned for the covalent modification to occur. The inhibition constant (K_i) for human α-thrombin is remarkably low, in the nanomolar range, indicating a very high affinity.[5]

Quantitative Inhibitory Activity

The potency of this compound extends beyond thrombin, although it exhibits a clear preference for this enzyme. The following table summarizes the available quantitative data on the inhibition of various serine proteases by this compound.

| Enzyme | Inhibition Parameter | Value | Reference |

| Human α-Thrombin | K_i | 0.24 nM | [5] |

| Human α-Thrombin | k_obs/[I] | 10^7 M^-1s^-1 | [4] |

| Factor IXa | k_obs/[I] | < 20 M^-1s^-1 | [4] |

| Plasma Kallikrein | k_obs/[I] | 10^2 - 10^3 M^-1s^-1 | [4] |

Experimental Protocols

General Synthesis of D-Phe-Pro-Arg-CH2Cl (this compound)

The synthesis of this compound generally follows the principles of solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling. A general outline is provided below.

Materials:

-

Protected amino acids (e.g., Boc-D-Phe-OH, Boc-Pro-OH, Boc-Arg(Pbf)-OH)

-

Chloromethyl ketone of arginine (H-Arg(Pbf)-CH2Cl)

-

Coupling reagents (e.g., HBTU, HATU)

-

Deprotection reagents (e.g., TFA)

-

Resin for SPPS (e.g., Wang resin)

-

Solvents (e.g., DMF, DCM)

-

Purification system (e.g., HPLC)

Procedure (SPPS approach):

-

Resin Preparation: The C-terminal arginine chloromethyl ketone is attached to a suitable solid support.

-

Deprotection: The N-terminal protecting group (e.g., Boc) of the resin-bound amino acid is removed using an appropriate deprotection agent (e.g., TFA in DCM).

-

Coupling: The next protected amino acid (Boc-Pro-OH) is activated with a coupling reagent and added to the resin to form the peptide bond. The reaction is monitored for completion.

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection and coupling steps are repeated with the subsequent amino acid (Boc-D-Phe-OH) to elongate the peptide chain.

-

Cleavage and Deprotection: Once the tripeptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.[6][7][8]

Enzyme Inhibition Assay (Determination of k_obs/[I])

This protocol outlines a general method for determining the second-order rate constant for an irreversible inhibitor.

Materials:

-

Purified enzyme (e.g., thrombin)

-

Chromogenic or fluorogenic substrate for the enzyme

-

This compound solution of known concentration

-

Assay buffer

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a stock solution of the enzyme and the substrate in the assay buffer.

-

Assay Setup: In a microplate, add the assay buffer and the substrate to each well.

-

Initiate Reaction: Add the enzyme to the wells to start the reaction.

-

Add Inhibitor: At a defined time point after initiation, add different concentrations of this compound to the wells.

-

Monitor Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis:

-

For each inhibitor concentration, plot the product formation as a function of time.

-

Fit the progress curves to an equation for irreversible inhibition to determine the observed rate of inactivation (k_obs) for each this compound concentration.

-

Plot the calculated k_obs values against the corresponding this compound concentrations ([I]).

-

The slope of this plot represents the second-order rate constant (k_obs/[I]).[9][10][11][12]

-

Anticoagulant Activity Assays

4.3.1. Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Materials:

-

Platelet-poor plasma (PPP)

-

PT reagent (containing tissue factor and phospholipids)

-

Calcium chloride solution

-

This compound solutions of varying concentrations

-

Coagulometer

Procedure:

-

Sample Preparation: Pre-warm the PPP and the PT reagent to 37°C.

-

Incubation: In a coagulometer cuvette, mix a defined volume of PPP with a specific concentration of this compound or a control buffer and incubate for a set period at 37°C.

-

Initiation of Clotting: Add the pre-warmed PT reagent to the cuvette.

-

Clot Detection: The coagulometer automatically adds calcium chloride to initiate clotting and measures the time until a fibrin clot is formed.

-

Analysis: The clotting time in the presence of this compound is compared to the control to determine its anticoagulant effect.[13][14][15][16][17]

4.3.2. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

Materials:

-

Platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride solution

-

This compound solutions of varying concentrations

-

Coagulometer

Procedure:

-

Sample Preparation: Pre-warm the PPP to 37°C.

-

Incubation with aPTT Reagent: In a coagulometer cuvette, mix a defined volume of PPP with the aPTT reagent and a specific concentration of this compound or a control buffer. Incubate this mixture for a defined period at 37°C to allow for the activation of contact factors.

-

Initiation of Clotting: Add the pre-warmed calcium chloride solution to the cuvette.

-

Clot Detection: The coagulometer measures the time until a fibrin clot is formed.

-

Analysis: The clotting time in the presence of this compound is compared to the control to evaluate its effect on the intrinsic pathway.

Visualizations

Signaling Pathway: The Coagulation Cascade and this compound's Point of Intervention

Caption: The coagulation cascade showing the intrinsic, extrinsic, and common pathways, with this compound's inhibitory action on thrombin.

Experimental Workflow: Enzyme Inhibition Assay

Caption: A typical experimental workflow for determining the inhibition kinetics of this compound.

References

- 1. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. D-PHE-PRO-ARGCH/sub 2/C1-A selective affinity label for thrombin (Journal Article) | OSTI.GOV [osti.gov]

- 4. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpcscientific.com [cpcscientific.com]

- 6. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A convergent solution-phase synthesis of the macrocycle Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], a potent new antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. diagnolab.com.na [diagnolab.com.na]

- 16. atlas-medical.com [atlas-medical.com]

- 17. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

The Role of D-Phenylalanyl-L-prolyl-L-arginine Chloromethyl Ketone (PPACK) in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a synthetic peptide derivative that serves as a potent and highly selective irreversible inhibitor of thrombin, the central serine protease in the coagulation cascade. Its high affinity and specificity make it an invaluable tool in the study of hemostasis and thrombosis, as well as a benchmark for the development of novel anticoagulant therapies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative interaction with coagulation factors, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a mechanism-based inhibitor, also known as a suicide inhibitor. Its structure mimics the natural substrate of thrombin, allowing it to bind with high affinity to the enzyme's active site. The chloromethyl ketone moiety then forms a covalent bond with the active site serine (Ser-195) and cross-links with a histidine residue (His-57), leading to the formation of a stable, tetrahedral this compound-thrombin complex.[1][2] This irreversible covalent modification permanently inactivates the thrombin molecule, thereby preventing it from carrying out its procoagulant functions.

The primary role of thrombin in the coagulation cascade is the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable blood clot.[3][4] Thrombin also plays a crucial role in amplifying its own generation through positive feedback loops, activating Factors V, VIII, and XI.[3] By irreversibly inhibiting thrombin, this compound effectively halts these key steps, preventing both the formation of the fibrin clot and the amplification of the coagulation cascade.

Data Presentation: Quantitative Analysis of this compound Inhibition

This compound exhibits remarkable selectivity for thrombin over other serine proteases within the coagulation cascade. This high selectivity is crucial for its utility as a specific research tool and minimizes off-target effects. While a comprehensive analysis of its inhibition constant (Ki) against all coagulation factors is not extensively documented in a single source, the available data clearly demonstrates its preference for thrombin.

| Coagulation Factor | Inhibition Constant (Ki) | IC50 | Reference |

| Thrombin (Human α-thrombin) | 0.24 nM | 110 nM (for inhibition of aggregation) | [1][2][5][6][7] |

| Factor Xa | ~3 orders of magnitude higher than for thrombin | Not widely reported | |

| Factor XIIa | Inhibited at high concentrations (5 micromolar) | Not widely reported |

Experimental Protocols

Chromogenic Substrate Assay for Thrombin Inhibition

This assay is a common in vitro method to determine the inhibitory activity of compounds like this compound against thrombin. It relies on a synthetic chromogenic substrate that, when cleaved by active thrombin, releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically.

Materials:

-

Purified human α-thrombin

-

This compound

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add varying concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

The rate of substrate hydrolysis is proportional to the residual thrombin activity.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based clotting test that measures the integrity of the intrinsic and common pathways of the coagulation cascade. It is sensitive to the activity of thrombin and is therefore a useful method to assess the anticoagulant effect of this compound.

Materials:

-

Citrated platelet-poor plasma

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

Procedure:

-

Collect whole blood into a tube containing sodium citrate anticoagulant.

-

Prepare platelet-poor plasma by centrifugation.

-

Pre-warm the plasma sample and reagents to 37°C.

-

In a coagulometer cuvette, mix the plasma with the aPTT reagent and incubate for a specific time (e.g., 3-5 minutes) to activate the contact factors.

-

Add varying concentrations of this compound to the plasma-reagent mixture.

-

Initiate clotting by adding a pre-warmed CaCl2 solution.

-

The coagulometer will detect the formation of a fibrin clot and record the time in seconds.

-

A prolongation of the aPTT in the presence of this compound indicates its anticoagulant activity.

Thrombin Generation Assay (TGA)

The TGA provides a global assessment of the coagulation potential of a plasma sample by measuring the real-time generation of thrombin. This assay is highly sensitive to both pro- and anticoagulant activities.

Materials:

-

Citrated platelet-poor or platelet-rich plasma

-

Tissue factor (TF) and phospholipids to trigger coagulation

-

A fluorogenic substrate for thrombin

-

Calibrator with a known amount of thrombin activity

-

Fluorometer

Procedure:

-

Prepare platelet-poor or platelet-rich plasma from citrated whole blood.

-

In a 96-well plate, add the plasma sample.

-

Add varying concentrations of this compound to the plasma.

-

Initiate thrombin generation by adding a reagent containing TF, phospholipids, and the fluorogenic substrate.

-

The fluorometer measures the fluorescence intensity over time, which is proportional to the amount of active thrombin.

-

A thrombin generation curve is constructed, from which parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated.

-

This compound will cause a dose-dependent decrease in peak thrombin and ETP.

Mandatory Visualizations

Caption: The Coagulation Cascade and the Site of this compound Inhibition.

Caption: Mechanism of Irreversible Thrombin Inhibition by this compound.

Caption: Experimental Workflow for aPTT Assay with this compound.

References

- 1. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]

- 2. Roles of Coagulation Proteases and PARs (Protease-Activated Receptors) in Mouse Models of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlas-medical.com [atlas-medical.com]

- 4. ecat.nl [ecat.nl]

- 5. Mechanistic coupling of protease signaling and initiation of coagulation by tissue factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of serine proteases in the blood coagulation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding of D-Phenylalanyl-L-prolyl-L-arginine Chloromethyl Ketone (PPACK) to Thrombin

This guide provides a comprehensive technical overview of the binding interaction between the irreversible inhibitor D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) and the serine protease thrombin. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical pathways and workflows involved in studying this interaction.

Introduction to this compound and Thrombin

Thrombin is a pivotal enzyme in the blood coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[1][2][3][4] Due to its central role, thrombin is a key target for anticoagulant therapies. This compound is a potent and highly specific irreversible inhibitor of thrombin.[5][6] It acts as a mechanism-based inhibitor, forming a covalent bond with the active site of thrombin, thereby rendering the enzyme inactive.[5][7] Understanding the precise nature of the this compound-thrombin interaction is crucial for the design of novel antithrombotic agents.

Mechanism of this compound Binding and Thrombin Inhibition

The binding of this compound to thrombin is a two-step process. Initially, this compound binds to the active site of thrombin in a non-covalent manner, guided by the specificity of its D-Phe-Pro-Arg sequence which mimics the natural substrate of thrombin. Following this initial binding, a covalent bond is formed. The chloromethyl ketone moiety of this compound is attacked by the nucleophilic hydroxyl group of the active site serine residue (Ser195). This is followed by the formation of a second covalent linkage with the histidine residue (His57) of the catalytic triad, resulting in an irreversible and stable complex.[5][7] This adduct effectively mimics the tetrahedral intermediate formed during the normal catalytic reaction of thrombin.[5]

Quantitative Analysis of this compound-Thrombin Binding

The interaction between this compound and thrombin has been extensively characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data from these studies.

Table 1: Kinetic Parameters of this compound Inhibition of Human α-Thrombin

| Parameter | Value | Conditions | Reference |

| Second-order rate constant (ki/Ki) | (1.1 ± 0.2) x 107 M-1s-1 | pH 7.0, 25°C, 0.05 M phosphate buffer, 0.15 M NaCl | [5][6] |

| Second-order rate constant (ki/Ki) | 2.15 x 107 M-1s-1 | pH 8.1, 25°C | [5] |

| Inhibition constant (Ki) | (2.4 ± 1.3) x 10-8 M | pH 7.0, 25°C, 0.05 M phosphate buffer, 0.15 M NaCl | [5][6] |

Table 2: Thermodynamic Activation Parameters for this compound-Thrombin Interaction

| Parameter | Value | Conditions | Reference |

| ΔH‡ (Enthalpy of Activation) | 10.6 ± 0.7 kcal/mol | pH 7.0, 0.05 M phosphate buffer, 0.15 M NaCl | [5][6] |

| ΔS‡ (Entropy of Activation) | 9 ± 2 cal/mol·K | pH 7.0, 0.05 M phosphate buffer, 0.15 M NaCl | [5][6] |

| ΔG‡ (Gibbs Free Energy of Activation) | 7.85 kcal/mol | Calculated from ki/Ki at pH 7.0, 25°C | [5] |

Table 3: Structural Data for the this compound-Thrombin Complex

| Parameter | Value | Method | Reference |

| Resolution | 1.9 Å | X-ray Crystallography | [8] |

| R-value | 0.156 | X-ray Crystallography | [8] |

| PDB ID | 6V64 | X-ray Diffraction | [9] |

Experimental Protocols

The characterization of the this compound-thrombin interaction relies on a variety of sophisticated experimental techniques. Detailed below are the methodologies for key experiments.

Enzyme Kinetic Assays

Objective: To determine the kinetic parameters of thrombin inhibition by this compound.

Methodology:

-

A stock solution of human α-thrombin is diluted in a suitable buffer (e.g., 0.05 M phosphate buffer with 0.15 M NaCl, pH 7.0) to a final concentration in the nanomolar range.[5]

-

The thrombin solution is incubated in a temperature-controlled cuvette within a spectrophotometer to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C).[5]

-

The inhibition reaction is initiated by adding a solution of this compound to the thrombin solution and mixing rapidly.[5]

-

The residual thrombin activity is monitored over time by measuring the hydrolysis of a chromogenic substrate.

-

The observed pseudo-first-order rate constants (kobs) are determined by fitting the time-dependent decrease in thrombin activity to a single exponential decay function.

-

The second-order rate constant (ki/Ki) is determined from the slope of a plot of kobs versus the concentration of this compound.[5]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound-thrombin complex.

Methodology:

-

Human α-thrombin is incubated with a molar excess of this compound to ensure complete inhibition and formation of the covalent complex.[10]

-

The this compound-thrombin complex is purified, typically by size-exclusion chromatography, to remove any unbound inhibitor or unreacted thrombin.[10]

-

The purified complex is concentrated and used for crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).

-

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[9]

-

The diffraction data is processed, and the structure is solved using molecular replacement, using a known structure of thrombin or a related serine protease as a search model.[8]

-

The resulting electron density map is used to build and refine the atomic model of the this compound-thrombin complex.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the structural and dynamic properties of the this compound-thrombin complex in solution.

Methodology:

-

Isotopically labeled (e.g., 15N) thrombin is prepared for NMR studies.

-

The labeled thrombin is inhibited with this compound as described for X-ray crystallography.

-

The sample is exchanged into a suitable NMR buffer.[11]

-

One-dimensional (1D) proton and two-dimensional (2D) heteronuclear single quantum coherence (HSQC) NMR spectra are acquired.[12]

-

The appearance of specific peaks, such as the low-field proton signal indicative of a short, strong hydrogen bond, provides insight into the active site environment upon this compound binding.[5][6]

Structural Insights from the this compound-Thrombin Complex

The crystal structure of the this compound-thrombin complex reveals detailed information about the binding interactions. The D-Phe-Pro-Arg motif of this compound occupies the substrate-binding pockets of thrombin, with the arginine side chain extending into the S1 specificity pocket and forming a salt bridge with Asp189.[13] The covalent bonds formed between the chloromethyl ketone group and Ser195 and His57 of the catalytic triad are clearly visible, confirming the irreversible nature of the inhibition.[8] The structure also shows conformational changes in thrombin upon this compound binding, particularly in the loops surrounding the active site.[13]

Conclusion

The binding of this compound to thrombin serves as a paradigm for the irreversible inhibition of serine proteases. The extensive quantitative and structural data available provide a deep understanding of the molecular determinants of this interaction. The experimental protocols outlined in this guide offer a robust framework for studying this and other enzyme-inhibitor systems. This knowledge is invaluable for the rational design and development of new therapeutic agents targeting thrombin and other key enzymes in disease pathways.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The refined 1.9-A X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human alpha-thrombin: structure analysis, overall structure, electrostatic properties, detailed active-site geometry, and structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Thrombomodulin binding selects the catalytically active form of thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thrombin Exosite Maturation and Ligand Binding at ABE II Help Stabilize PAR Binding Competent Conformation at ABE I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deciphering Conformational Changes Associated with the Maturation of Thrombin Anion Binding Exosite I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The isomorphous structures of prethrombin2, hirugen-, and this compound-thrombin: changes accompanying activation and exosite binding to thrombin - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of PPACK in Thrombosis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a potent and highly specific synthetic irreversible inhibitor of thrombin, a key serine protease in the coagulation cascade. Its targeted mechanism of action has established it as an invaluable tool in the field of thrombosis research, enabling detailed investigation into the mechanisms of blood clot formation and the evaluation of novel antithrombotic therapies. This guide provides a comprehensive overview of the fundamental principles of this compound, its application in key experimental models, and detailed methodologies for its use.

Mechanism of Action: Irreversible Thrombin Inhibition

This compound functions as a suicide inhibitor, forming a stable, covalent bond with the active site of thrombin. Specifically, the chloromethyl ketone moiety of this compound alkylates the histidine-57 residue within the catalytic triad of thrombin, rendering the enzyme inactive. This irreversible inhibition is highly specific for thrombin, making this compound an ideal tool for isolating the effects of thrombin in complex biological systems.

The high affinity of this compound for thrombin is reflected in its low inhibition constant (Ki), which is in the nanomolar range, indicating a very strong binding interaction. This potent and specific inhibition effectively blocks all downstream effects of thrombin in the coagulation cascade.

Quantitative Data on this compound Efficacy

The following table summarizes key quantitative parameters that define the efficacy of this compound as a thrombin inhibitor. This data is essential for designing and interpreting experiments in thrombosis research.

| Parameter | Value | Species | Assay/Method | Reference |

| Inhibition Constant (Ki) | 0.24 nM | Human | Thrombin activity assay | [1][2] |

| In Vivo Efficacy | ||||

| Reduction in Aortic Arch Plaque | 20.69% | Mouse (ApoE-null) | Sudan IV staining | [2] |

| Increase in Time to Occlusion | 46% | Mouse (ApoE-null) | Carotid artery injury model | [2] |

| Anticoagulant Concentration | 100 µM | Not Specified | General Anticoagulant Use | [1] |

Key Experimental Protocols in Thrombosis Research Utilizing this compound

In Vitro Coagulation Assays

Standard coagulation assays are fundamental for characterizing the anticoagulant effects of compounds like this compound. These assays measure the time to clot formation in plasma after the addition of various activators.

3.1.1. Specimen Preparation (General)

-

Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).

-

Carefully aspirate the supernatant (PPP) for use in the assays.

3.1.2. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

-

Principle: Plasma is incubated with a partial thromboplastin reagent (containing phospholipids) and an activator (e.g., silica, kaolin). Clotting is initiated by the addition of calcium chloride, and the time to clot formation is measured.

-

Protocol for Evaluating this compound:

-

Pre-warm platelet-poor plasma (PPP), aPTT reagent, and 0.025 M calcium chloride solution to 37°C.

-

In a test tube, mix 100 µL of PPP with varying concentrations of this compound (or vehicle control) and incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Add 100 µL of the pre-warmed aPTT reagent and incubate for 3-5 minutes at 37°C.

-

Add 100 µL of pre-warmed calcium chloride solution to initiate clotting.

-

Measure the time to fibrin clot formation using a coagulometer.

-

Plot the clotting time against the concentration of this compound to determine a dose-response relationship and calculate the IC50 value.

-

3.1.3. Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.

-

Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to plasma, and the time to clot formation is measured.

-

Protocol for Evaluating this compound:

-

Pre-warm PPP and PT reagent (containing thromboplastin and calcium) to 37°C.

-

In a test tube, mix 50 µL of PPP with varying concentrations of this compound (or vehicle control).

-

Add 100 µL of the pre-warmed PT reagent to initiate clotting.

-

Measure the time to clot formation.

-

3.1.4. Thrombin Time (TT) Assay

The TT assay directly measures the rate of fibrin formation when thrombin is added to plasma, and is therefore highly sensitive to thrombin inhibitors like this compound.

-

Principle: A known concentration of thrombin is added to plasma, and the time to clot formation is measured.

-

Protocol for Evaluating this compound:

-

Pre-warm PPP and a standardized thrombin solution to 37°C.

-

In a test tube, mix 100 µL of PPP with varying concentrations of this compound (or vehicle control).

-

Add 100 µL of the pre-warmed thrombin solution to initiate clotting.

-

Measure the time to clot formation.

-

In Vivo Models of Thrombosis

Animal models are crucial for evaluating the antithrombotic efficacy and potential side effects of compounds in a physiological setting.

3.2.1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This widely used model induces endothelial injury and subsequent thrombus formation.

-

Principle: Topical application of ferric chloride to the carotid artery causes oxidative damage to the endothelium, initiating platelet adhesion and aggregation, and leading to the formation of an occlusive thrombus.

-

Protocol:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Make a midline cervical incision and carefully expose the common carotid artery.

-

Place a small piece of filter paper (e.g., 1 x 2 mm) saturated with a solution of ferric chloride (typically 5-10%) on the adventitial surface of the artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and rinse the artery with saline.

-

Administer this compound at various doses via a suitable route (e.g., intravenous injection) either before or after the injury.

-

Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to occlusion.

-

At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed.

-

Visualizing Key Pathways and Workflows

The Coagulation Cascade and the Central Role of Thrombin

The following diagram illustrates the key pathways of the coagulation cascade, highlighting the central role of thrombin in converting fibrinogen to fibrin and amplifying its own production.

Caption: The Coagulation Cascade and this compound's Point of Inhibition.

Experimental Workflow for In Vitro Anticoagulant Screening

This diagram outlines a typical workflow for screening and characterizing the in vitro anticoagulant activity of a test compound like this compound.

Caption: Workflow for In Vitro Evaluation of Anticoagulants.

Conclusion

This compound remains a cornerstone in thrombosis research due to its potent, specific, and irreversible inhibition of thrombin. A thorough understanding of its mechanism of action, combined with the application of standardized and well-characterized in vitro and in vivo experimental protocols, is essential for researchers in both academic and industrial settings. The data and methodologies presented in this guide provide a solid foundation for the effective use of this compound in the ongoing quest to understand and combat thrombotic diseases.

References

PPACK: A Superior Alternative to Heparin for In Vitro Blood Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of in vitro blood analysis, the choice of anticoagulant is paramount to obtaining accurate and reliable data. For decades, heparin has been the conventional choice. However, its inherent limitations, including interference with various analytical assays and induction of platelet activation, have necessitated the exploration of superior alternatives. This whitepaper presents a comprehensive technical guide on the use of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a potent and irreversible thrombin inhibitor, as a more effective anticoagulant for a wide range of blood-based assays. Through a detailed examination of its mechanism of action, comparative data against heparin, and explicit experimental protocols, this guide demonstrates that this compound offers significant advantages in preserving sample integrity and ensuring data fidelity, particularly in sensitive applications such as platelet function studies and coagulation analysis.

Introduction

The pre-analytical phase of blood testing is a critical determinant of diagnostic and research outcomes. The selection of an appropriate anticoagulant is a key step in this phase, as it prevents the initiation of the coagulation cascade, thereby maintaining the blood in a fluid state suitable for analysis. Heparin, a widely used anticoagulant, functions by potentiating the activity of antithrombin, which in turn inhibits several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[1][2] While effective in preventing clotting, heparin's mechanism of action can lead to several analytical challenges. It can interfere with enzymatic assays, bind to plasma proteins, and, paradoxically, activate platelets, leading to artifactual changes in the sample.[3][4][5]

This compound emerges as a highly specific and potent alternative that overcomes many of the drawbacks associated with heparin. As a direct, irreversible inhibitor of thrombin, this compound acts swiftly and specifically at the final step of the common coagulation pathway, preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[6] This targeted mechanism of action minimizes off-target effects, preserving the native state of blood components and ensuring more accurate analytical results.

Mechanism of Action: this compound vs. Heparin

The distinct mechanisms by which this compound and heparin exert their anticoagulant effects are central to their differential impacts on blood samples.

This compound: Direct and Irreversible Thrombin Inhibition

This compound is a synthetic tripeptide that acts as a highly specific and irreversible inhibitor of thrombin.[6] It forms a stable, covalent bond with the active site of thrombin, effectively neutralizing its enzymatic activity.[6] This direct inhibition prevents thrombin from cleaving fibrinogen to fibrin, the final and essential step in clot formation. Furthermore, by inhibiting thrombin, this compound also prevents thrombin-mediated activation of platelets and other coagulation factors, thus preserving the integrity of the sample.[7][8][9]

Heparin: Indirect and Broad-Spectrum Inhibition

Heparin's anticoagulant effect is indirect. It binds to antithrombin, a natural inhibitor of coagulation, and induces a conformational change that dramatically accelerates its inhibitory activity against several serine proteases in the coagulation cascade.[1] The primary targets of the heparin-antithrombin complex are thrombin (Factor IIa) and Factor Xa.[1][2] However, it also affects other factors to a lesser extent. This broader spectrum of activity can lead to more widespread alterations in the coagulation profile of the blood sample.

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of action, the following diagrams illustrate the points of intervention for this compound and heparin within the coagulation cascade.

Comparative Data: this compound vs. Heparin

The superiority of this compound over heparin as an in vitro anticoagulant is evident when comparing their effects on various blood parameters. The following tables summarize key quantitative data from published studies.

| Parameter | This compound | Heparin | Reference |

| Platelet Aggregation (Thrombin-induced) | Dose-dependently inhibits | Can induce aggregation at certain concentrations | [6] |

| Platelet P-selectin Expression (Activation Marker) | Minimal effect on baseline levels | Can increase baseline expression | [10] |

| Prothrombin Time (PT) | No significant effect | Can prolong PT | [11][12][13][14][15] |

| Activated Partial Thromboplastin Time (aPTT) | Prolongs aPTT | Significantly prolongs aPTT | [11][12][13][14][15] |

Table 1: Comparison of this compound and Heparin Effects on Hemostasis Parameters.

| Analyte | This compound Interference | Heparin Interference | Reference |

| Sodium | None reported | Negative bias in whole blood measurements | [4] |

| Albumin | None reported | Falsely low levels observed | [3] |

| Gamma-glutamyltransferase (GGT) | None reported | Significant interference causing turbidity | [5] |

| Thyroid Hormones | None reported | Alters serum levels | [3] |

Table 2: Interference of this compound and Heparin in Clinical Chemistry Assays.

Experimental Protocols

To facilitate the adoption of this compound in research and clinical laboratories, this section provides detailed methodologies for key experiments.

Blood Collection with this compound for Platelet Function Studies

Objective: To collect whole blood using this compound as an anticoagulant to minimize pre-analytical platelet activation for subsequent platelet function assays.

Materials:

-

This compound (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone)

-

Sterile, siliconized blood collection tubes

-

Venipuncture equipment (e.g., 21-gauge needle)

-

Pipettes and sterile tips

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mM in sterile water or buffer).

-

Aliquot the appropriate volume of this compound stock solution into the blood collection tubes to achieve a final concentration of 40 µM in the collected blood. Note: The optimal concentration may need to be determined empirically for specific applications.

-

Perform venipuncture using a standardized, minimally traumatic technique to avoid mechanical platelet activation.

-

Collect the desired volume of blood directly into the this compound-containing tube.

-

Gently invert the tube 5-8 times to ensure thorough mixing of the blood and anticoagulant.

-

Keep the blood sample at room temperature and process for the intended platelet function assay within 2 hours of collection.

Flow Cytometry Analysis of Platelet Activation Markers

Objective: To assess the expression of platelet activation markers (e.g., P-selectin/CD62P) on the surface of platelets from this compound-anticoagulated whole blood.

Materials:

-

This compound-anticoagulated whole blood (prepared as in Protocol 5.1)

-

Fluorescently-labeled monoclonal antibodies against platelet-specific markers (e.g., CD41a-FITC) and activation markers (e.g., CD62P-PE)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

To 100 µL of this compound-anticoagulated whole blood, add the appropriate concentrations of fluorescently-labeled antibodies.

-

Gently mix and incubate at room temperature in the dark for 20 minutes.

-

Add 1 mL of PBS to each tube and centrifuge at 150 x g for 5 minutes to pellet the cells.

-

Carefully aspirate the supernatant and resuspend the cell pellet in 500 µL of PBS.

-

Acquire the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics and positive staining for a platelet-specific marker (e.g., CD41a).

-

Analyze the expression of the activation marker (e.g., CD62P) on the gated platelet population.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for in vitro platelet function testing using this compound-anticoagulated blood.

Conclusion

The evidence presented in this technical guide strongly supports the use of this compound as a superior alternative to heparin for in vitro blood analysis. Its highly specific and irreversible inhibition of thrombin minimizes the pre-analytical variables that can compromise sample integrity and lead to erroneous results. For researchers, scientists, and drug development professionals engaged in platelet function studies, coagulation research, and other sensitive blood-based assays, the adoption of this compound as the anticoagulant of choice can significantly enhance the accuracy, reliability, and reproducibility of their data. While the initial cost of this compound may be higher than that of heparin, the long-term benefits of improved data quality and the avoidance of costly repeat experiments make it a worthwhile investment for any laboratory committed to the highest standards of scientific rigor.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heparin interference in the measurement of gamma-glutamyltransferase activity with the Scandinavian and the IFCC recommended method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Inhibition of Thrombin with this compound-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. This compound-thrombin inhibits thrombin-induced platelet aggregation and cytoplasmic acidification but does not inhibit platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abjs.mums.ac.ir [abjs.mums.ac.ir]

- 11. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

- 12. cms7.netnews.cz [cms7.netnews.cz]

- 13. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The relation between the platelet-activated clotting test (HemoSTATUS) and blood loss after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing PPACK as a Specific Thrombin Inhibitor in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Thrombin is the most potent physiological activator of platelets, making it a key target for research into anti-platelet therapies. D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a synthetic, irreversible inhibitor of thrombin. By binding with high affinity to the active site of thrombin, this compound effectively blocks its enzymatic activity. This specificity makes this compound an invaluable tool in platelet aggregation studies, allowing researchers to isolate and investigate thrombin-mediated signaling pathways without the confounding effects of other proteases. These application notes provide a comprehensive guide to using this compound in in vitro platelet aggregation assays, particularly Light Transmission Aggregometry (LTA).

Mechanism of Action of this compound

This compound is a peptide derivative that acts as a highly specific and irreversible inhibitor of α-thrombin.[1] Its structure mimics the cleavage site of fibrinogen, allowing it to fit into the active site of thrombin. The chloromethyl ketone group then forms a covalent bond with the histidine residue in the catalytic triad of thrombin, leading to its irreversible inactivation. This targeted inhibition prevents thrombin from cleaving its substrates, most notably the Protease-Activated Receptors (PARs) on the platelet surface, namely PAR1 and PAR4, which are responsible for initiating the signaling cascade that leads to platelet activation and aggregation. The high affinity of this compound for thrombin is demonstrated by its low Ki value of 0.24 nM.[1]

Applications in Platelet Research

The primary application of this compound in platelet aggregation assays is to serve as a negative control to confirm that the observed platelet activation is indeed mediated by thrombin. By pre-incubating platelet-rich plasma (PRP) with this compound, any subsequent addition of thrombin will not result in aggregation, while aggregation induced by other agonists such as ADP, collagen, or arachidonic acid should remain unaffected. This allows for the dissection of specific signaling pathways and the characterization of novel anti-platelet compounds that may target thrombin-dependent or independent mechanisms.

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound and common agonists in platelet aggregation assays.

Table 1: Inhibitory Properties of this compound

| Inhibitor | Target | Mechanism of Action | IC50 (Thrombin-induced Aggregation) |

| This compound | Thrombin | Irreversible, Covalent | 110 nM |

IC50 value is an estimate for the inhibition of aggregation induced by minimal concentrations of α-thrombin causing a full response.

Table 2: Standard Agonist Concentrations for Light Transmission Aggregometry

| Agonist | Typical Concentration Range | Receptor(s) |

| Thrombin | 0.1 - 1 U/mL | PAR1, PAR4 |

| ADP (Adenosine Diphosphate) | 2 - 20 µM | P2Y1, P2Y12 |

| Collagen | 1 - 20 µg/mL | GPVI, α2β1 |

| TRAP-6 (Thrombin Receptor Activator Peptide 6) | 1 - 20 µM | PAR1 |

| U46619 (Thromboxane A2 mimetic) | 2.8 - 28 µM | Thromboxane Receptor (TP) |

| Ristocetin | 0.5 - 1.5 mg/mL | GPIb-IX-V (facilitates VWF binding) |

| Arachidonic Acid | 1.5 mM | Converted to Thromboxane A2 |

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol outlines the preparation of PRP and PPP from whole blood, a critical first step for Light Transmission Aggregometry.

Materials:

-

Whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.

-

3.2% (0.109 M) trisodium citrate anticoagulant tubes.

-

Polypropylene tubes.

-

Benchtop centrifuge.

Procedure:

-

Collect whole blood into 3.2% trisodium citrate tubes (9 parts blood to 1 part citrate).

-

Gently invert the tubes several times to ensure proper mixing of the anticoagulant.

-

To obtain PRP, centrifuge the whole blood at 170-200 x g for 10-15 minutes at room temperature (20-24°C) with the brake off.

-

Carefully aspirate the upper, straw-colored PRP layer using a polypropylene pipette and transfer it to a polypropylene tube. Avoid disturbing the buffy coat layer.

-

To obtain PPP, centrifuge the remaining blood at 2,000 x g for 20 minutes at room temperature.

-

Aspirate the PPP and transfer to a separate polypropylene tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.

-

Allow the PRP to rest for at least 30 minutes at room temperature before use. Platelet aggregation studies should ideally be completed within 4 hours of blood collection.

Protocol 2: Light Transmission Aggregometry (LTA) using this compound

This protocol describes the use of this compound as a thrombin inhibitor in a standard LTA experiment.

Materials:

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

This compound solution (reconstituted in an appropriate solvent, e.g., water or DMSO, and diluted to the desired working concentration)

-

Thrombin solution (and other agonists as required)

-

Saline or appropriate buffer

Procedure:

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration:

-

Pipette the appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place it in the sample well. The aggregometer will set this as the 0% aggregation baseline.

-

Pipette the same volume of PPP into a separate cuvette and place it in the reference well. The aggregometer will set this as the 100% aggregation baseline.

-

-

This compound Pre-incubation:

-

For the test sample, pipette the PRP into a new cuvette with a stir bar.

-

Add a small volume of the this compound working solution to achieve the desired final concentration (e.g., 1 µM).

-

Incubate the PRP with this compound for 5 minutes at 37°C in the aggregometer's incubation well with stirring. This pre-incubation step is crucial to ensure complete inhibition of thrombin.

-

-

Control Sample: For the positive control, pipette PRP into a cuvette and add an equivalent volume of the vehicle (solvent used for this compound) and incubate for the same duration.

-

Initiating Aggregation:

-

Move the cuvette from the incubation well to the sample well.

-

Establish a stable baseline for approximately 1 minute.

-

Add the thrombin agonist to the cuvette to initiate the aggregation response.

-

Record the change in light transmission for a set period, typically 5-10 minutes.

-

-

Data Analysis: The aggregometer software will generate aggregation curves. Compare the curve from the this compound-treated sample to the control sample. A complete lack of aggregation in the presence of this compound confirms the thrombin-specificity of the response.

Visualizations

References

Application Notes and Protocols for D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a potent and highly specific irreversible inhibitor of thrombin.[1][2] Its high affinity and irreversible binding to the active site of thrombin make it an invaluable tool in coagulation research, anticoagulant development, and studies involving thrombin-mediated cellular processes.[3] Proper handling, dissolution, and storage of this compound are critical to ensure its stability and efficacy in experimental settings. These application notes provide detailed protocols for the dissolution and storage of this compound, as well as a general protocol for its use in a thrombin inhibition assay.

Data Presentation: Solubility and Stability of this compound

The following table summarizes the key quantitative data regarding the solubility and stability of this compound in various forms and conditions.

| Parameter | Solvent/Condition | Value | Salt Form | Reference |

| Solubility | Dimethyl sulfoxide (DMSO) | ~33 mg/mL | Trifluoroacetate | [4] |

| Dimethylformamide (DMF) | ~33 mg/mL | Trifluoroacetate | [4] | |

| Ethanol | ~20 mg/mL | Trifluoroacetate | [4] | |

| PBS (pH 7.2) | ~5 mg/mL | Trifluoroacetate | [4] | |

| Water | 100 mg/mL | Dihydrochloride | ||

| Water | Soluble | Hydrochloride | [3] | |

| Storage Stability (Lyophilized) | -20°C, desiccated | ≥ 4 years | Trifluoroacetate/Hydrochloride | [3][4] |

| -20°C, desiccated | 36 months | Not Specified | [1][2] | |

| Storage Stability (In Solution) | -20°C | Up to 3 months | Not Specified | [1] |

| -20°C | Up to 1 month | Not Specified | [2] | |

| -20°C (pH < 4) | Up to 4 months | Dihydrochloride | ||

| Aqueous Solution | Not recommended for more than one day | Trifluoroacetate/Hydrochloride | [3][4] |

Experimental Protocols

Protocol 1: Dissolving this compound

This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements and the salt form of this compound.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl sulfoxide (DMSO) or sterile, nuclease-free water

-

Sterile, polypropylene microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Solvent Selection:

-

For organic stock solutions: Use anhydrous DMSO for high concentrations (e.g., up to 33 mg/mL for the trifluoroacetate salt).[4] Organic solvents should be purged with an inert gas.[3][4]

-

For aqueous stock solutions: Use sterile, nuclease-free water or a suitable buffer (e.g., with pH < 4 for enhanced stability of the dihydrochloride salt). Note that aqueous solutions are less stable and should ideally be prepared fresh.[3][4]

-

-

Reconstitution:

-

Carefully open the vial and add the desired volume of solvent to achieve the target concentration. For example, to prepare a 10 mM stock solution of this compound dihydrochloride (MW: 523.9 g/mol ), add the appropriate volume of water.

-

Close the vial or tube tightly and vortex gently until the powder is completely dissolved.

-

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][2]

Protocol 2: Storing this compound

Proper storage is crucial for maintaining the potency of this compound.

Storage of Lyophilized Powder:

-

Store the lyophilized powder at -20°C in a desiccated environment.[1][2]

-

Under these conditions, this compound is stable for at least 3 to 4 years.[2][3][4]

Storage of Stock Solutions:

-

DMSO stock solutions: Store aliquots at -20°C. These solutions are generally stable for up to 3 months.[1]

-

Aqueous stock solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment.[3][4] If short-term storage is necessary, store at -20°C and use within a day. For the dihydrochloride salt, stock solutions at a pH below 4 can be stored at -20°C for up to 4 months.

-

General Precaution: Always aliquot solutions to avoid multiple freeze-thaw cycles.[1][2]

Protocol 3: Thrombin Inhibition Assay